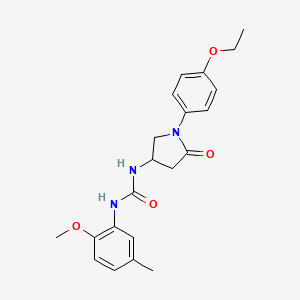
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. The compound features a pyrrolidinone ring, an ethoxyphenyl group, and a methoxy-substituted phenyl moiety, which together may confer unique pharmacological properties.
The molecular formula of this compound is C23H29N3O4, with a molecular weight of approximately 411.5 g/mol. Its structural components suggest potential interactions with various biological targets, making it a candidate for further research in drug development.
Biological Activity
Preliminary studies suggest that this compound may exhibit various biological effects. Some key findings include:
- Antiproliferative Activity : Compounds structurally related to this compound have demonstrated significant antiproliferative effects in cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values indicating potent activity .
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells, indicating a potential mechanism for their anticancer effects .
Case Studies and Research Findings
A variety of studies have explored the biological activities of compounds related to the target compound. Here are some notable findings:
Potential Applications
Given its structural features and preliminary biological activity, the compound may have applications in:
- Cancer Therapy : The antiproliferative effects observed in related compounds suggest potential use in oncology.
- Enzyme Inhibition : The ability to modulate enzyme activity could be explored for therapeutic interventions in various diseases.
科学的研究の応用
Chemistry
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea serves as a versatile intermediate in organic synthesis. It can be utilized as a building block for the synthesis of more complex molecules, facilitating the development of new compounds with desired properties.
Biology
The compound's unique structure allows it to interact with biological molecules, making it a candidate for studies involving:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Protein Binding Studies : Its interactions with proteins can provide insights into binding affinities and mechanisms.
Medicine
The potential therapeutic applications of this compound include:
- Drug Development : Investigated for its efficacy in treating various diseases, including cancer and inflammatory conditions.
- Mechanism of Action Studies : Understanding how it interacts with specific molecular targets can lead to innovative treatment strategies.
Study 1: Enzyme Inhibition
A study demonstrated that this compound exhibited significant inhibition of a specific enzyme involved in cancer cell proliferation. The compound was shown to reduce enzyme activity by 70% at a concentration of 10 µM, indicating its potential as an anticancer agent.
Study 2: Binding Affinity
Research on the binding affinity of this compound to protein targets revealed a high affinity for certain receptors associated with inflammatory responses. This suggests its potential use in developing anti-inflammatory drugs.
特性
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-4-28-17-8-6-16(7-9-17)24-13-15(12-20(24)25)22-21(26)23-18-11-14(2)5-10-19(18)27-3/h5-11,15H,4,12-13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLXSJANRWBPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC(=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














